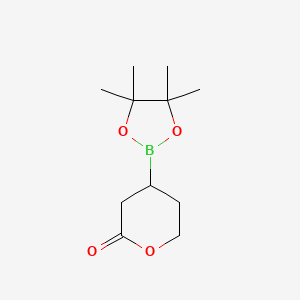
3-Bromo-4-(3,4-dichlorophenoxy)benzonitrile
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of similar compounds like “4-(3-aminophenyl)benzonitrile” were studied with Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of the compound .Chemical Reactions Analysis
While specific chemical reactions involving “3-Bromo-4-(3,4-dichlorophenoxy)benzonitrile” are not available, related compounds like “4-(Bromomethyl)benzonitrile” react with 2H-tetrazole in the presence of KOH to yield 4-[(2H-tetrazol-2-yl)methyl]benzonitrile .Applications De Recherche Scientifique
Synthesis and Industrial Applications
- The synthesis of related compounds such as 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, highlights the importance of brominated and chlorinated compounds in pharmaceutical manufacturing and industrial processes. Practical methods for the synthesis of such compounds involve cross-coupling reactions and have implications for large-scale production despite challenges related to the use of palladium and toxic precursors (Qiu et al., 2009).
Environmental and Health Impacts of Halogenated Compounds
- Studies on Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) reveal their occurrence as trace contaminants in brominated flame retardants and their production during combustion processes. These compounds exhibit similar biological effects to their chlorinated counterparts, inducing hepatic enzymes and causing toxic effects in mammals, highlighting the environmental and health risks associated with halogenated organic compounds (Mennear & Lee, 1994).
Toxicology and Mutagenicity of Herbicides
- The environmental persistence and toxicology of herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) have been extensively studied, underscoring the ecological and human health concerns related to the widespread use of chlorophenoxy herbicides. These studies contribute to understanding the molecular mechanisms of toxicity and the potential risks associated with exposure to such compounds, informing regulatory decisions and mitigation strategies (Zuanazzi et al., 2020).
Propriétés
IUPAC Name |
3-bromo-4-(3,4-dichlorophenoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6BrCl2NO/c14-10-5-8(7-17)1-4-13(10)18-9-2-3-11(15)12(16)6-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWNKZMRXGPGGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Br)OC2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6BrCl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(Thiophen-2-yl)phenyl]propan-2-one](/img/structure/B1407213.png)
![2-Cyclopropyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1407214.png)











![4-Nitro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1407235.png)